trans-2-Morpholinocyclohexanamine
Overview
Description
Trans-2-Morpholinocyclohexanamine (TMC) is an organic compound belonging to the morpholine family of molecules. It is a cyclic amine and is composed of a six-membered ring containing a nitrogen atom and an oxygen atom. TMC is a versatile synthetic intermediate that has a wide range of applications in the pharmaceutical, agrochemical, and chemical industries. It is used as a starting material for the synthesis of a variety of compounds including drugs, insecticides, and other organic compounds. The synthesis of TMC is relatively simple and straightforward, and its low cost makes it an attractive option for use in laboratory experiments.
Scientific Research Applications
Neurological Studies in Zebrafish Model
- Trans-2-phenylcyclopropylamine (PCPA), a compound related to trans-2-Morpholinocyclohexanamine, has been studied for its effects on nerve cells in zebrafish. This research reveals that exposure to PCPA led to a decrease in nerve cell numbers due to excessive apoptosis, providing insights into molecular mechanisms of its adverse reactions (Zhang et al., 2009).
Pharmaceutical Synthesis and Applications
- Morpholine and its derivatives, including trans-2-Morpholinocyclohexanamine, are used in the synthesis of drugs for a wide range of medical ailments. Their properties such as polarity, solubility, and low cost make them suitable candidates for developing potent pharmaceuticals (Kumar et al., 2016).
Cardiovascular Research
- Trans-2-Morpholinocyclohexanamine and its analogues have been evaluated for their antiarrhythmic actions in rats. These compounds provided complete protection against ischaemia-induced arrhythmias, suggesting potential therapeutic applications in cardiovascular diseases (Barrett et al., 2000).
Host Selectivity in Chemical Reactions
- Studies on host-guest chemistry involving compounds like trans-2-Morpholinocyclohexanamine showed selective behavior in complexation experiments. This research aids in understanding molecular interactions, which could be significant in pharmaceutical and material sciences (Barton et al., 2021).
Catalysis and Chemical Synthesis
- Morpholine derivatives have applications in catalysis, as seen in studies involving catalytic osmylation of certain cyclohexene compounds. The role of morpholine in these reactions demonstrates its utility in synthetic chemistry (Darvich & Rovshandeh, 1995).
Inhibition of Gene Translation in Parasitology
- Morpholino antisense oligos, closely related to morpholine derivatives, have been used to inhibit gene translation in parasites like Trypanosoma cruzi. This research opens up possibilities for novel drug development against parasitic diseases (Hashimoto et al., 2016).
Analytical Chemistry Applications
- Trans-2-Morpholinocyclohexanamine and related compounds have been used in ion chromatographic techniques for the analysis of aqueous solutions, demonstrating their utility in analytical chemistry (Gilbert et al., 1984).
Drug Synthesis and Evaluation
- Morpholine derivatives, including trans-2-Morpholinocyclohexanamine, have been synthesized and evaluated for their pharmacological properties. Such studies are crucial in the development of new therapeutic agents (Colestock et al., 2018).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, like other organic compounds, it should be handled with care to avoid exposure and potential health risks.
Future Directions
The future directions for a compound like trans-2-Morpholinocyclohexanamine would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or agrochemicals, further research and development would be warranted.
I hope this general information is helpful. For more specific information, further research or experimental studies would be needed.
properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFIVNWDABKOL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Morpholinocyclohexanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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